1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxylic acid is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenylsulfonyl group, and a piperidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the phenylsulfonyl group: This step involves sulfonylation of the phenyl ring, which can be done using sulfonyl chlorides in the presence of a base.
Formation of the piperidine carboxylic acid moiety: This can be synthesized through a series of reactions starting from piperidine, involving carboxylation and subsequent functional group transformations.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.
The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxylic acid can be compared with other similar compounds:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar bioisosteric properties.
Phenylsulfonyl Compounds: Compounds with phenylsulfonyl groups are known for their ability to undergo nucleophilic substitution reactions.
Piperidine Carboxylic Acids: These compounds are commonly used in medicinal chemistry for their structural versatility and biological activity.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-2-14-17-15(18-24-14)11-3-5-13(6-4-11)25(22,23)19-9-7-12(8-10-19)16(20)21/h3-6,12H,2,7-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGZJIMEYZLNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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